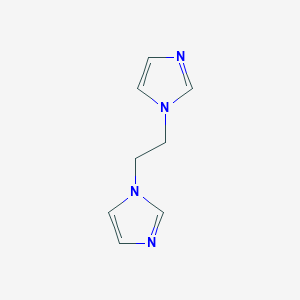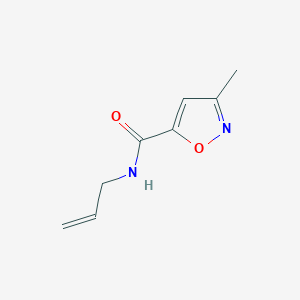
cis-2-Fenilciclopropilamina
Descripción general
Descripción
Cis-2-Phenylcyclopropylamine is a compound with the molecular formula C9H11N . It is also known by other names such as cis-2-Phenylcyclopropanamine, Tranylcypromine, and cis-Cypromine . The molecular weight of this compound is 133.19 g/mol .
Molecular Structure Analysis
The molecular structure of cis-2-Phenylcyclopropylamine includes a total of 22 bonds. There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 primary amine . The 2D and 3D chemical structure images of cis-2-Phenylcyclopropylamine can be found in the source .Physical And Chemical Properties Analysis
The physical and chemical properties of cis-2-Phenylcyclopropylamine include a molecular weight of 133.19 g/mol, XLogP3 of 1.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 1, Exact Mass of 133.089149355 g/mol, and Topological Polar Surface Area of 26 Ų .Aplicaciones Científicas De Investigación
Regulación Epigenética de Genes
La cis-2-Fenilciclopropilamina sirve como un inhibidor de unión covalente contra la desmetilasa 1 específica de lisina (LSD1/KDM1A), la cual juega un papel crucial en la regulación epigenética de genes. LSD1 está involucrada en la desmetilación de histonas, lo que afecta los patrones de expresión genética y puede tener implicaciones en varias enfermedades, incluido el cáncer .
Terapia contra el Cáncer
La acción inhibitoria del compuesto sobre LSD1 lo ha convertido en un objetivo para la investigación de la terapia contra el cáncer. Al modular el paisaje epigenético, la this compound podría usarse potencialmente para reactivar genes supresores de tumores o silenciar oncogenes .
Tratamiento de la Depresión
La this compound también se estudia por su papel como inhibidor de las monoaminooxidasas (MAO). Las MAO son responsables de la descomposición de neurotransmisores como la serotonina y la dopamina. Inhibir estas enzimas puede ayudar a aumentar los niveles de estos neurotransmisores, proporcionando un efecto terapéutico en el tratamiento de la depresión .
Modelado Molecular
Los estudios in silico utilizan la estructura de la this compound para modelar interacciones con objetivos biológicos, lo que ayuda en el diseño de nuevos inhibidores y fármacos con mejor eficacia y selectividad .
Mecanismo De Acción
Target of Action
The primary target of cis-2-Phenylcyclopropylamine is the Monoamine Oxidase B (MAO B) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, which are essential for transmitting signals in the brain .
Mode of Action
cis-2-Phenylcyclopropylamine interacts with its target, the Monoamine Oxidase B enzyme, by inhibiting its activity . This inhibition is achieved through the formation of a covalent bond with the flavin adenine dinucleotide (FAD) at the bottom of the catalytic pocket of the enzyme, thereby arresting FAD-dependent oxidative demethylation .
Biochemical Pathways
The inhibition of Monoamine Oxidase B by cis-2-Phenylcyclopropylamine affects the metabolic pathways of monoamine neurotransmitters . This results in increased levels of these neurotransmitters, leading to downstream effects such as mood elevation, which is why compounds like cis-2-Phenylcyclopropylamine are used in the treatment of depression .
Pharmacokinetics
It is known that the compound forms a covalent bond with the monoamine oxidase b enzyme, suggesting that it may have a long-lasting effect .
Result of Action
The molecular and cellular effects of cis-2-Phenylcyclopropylamine’s action include the inhibition of Monoamine Oxidase B, leading to increased levels of monoamine neurotransmitters. This can result in mood elevation, making the compound effective in the treatment of depression .
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R)-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159308 | |
| Record name | Tranylcypromine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13531-35-6, 69684-88-4 | |
| Record name | Tranylcypromine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-phenylcyclopropane (cis) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069684884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANYLCYPROMINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXA9ID52RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B1637775.png)

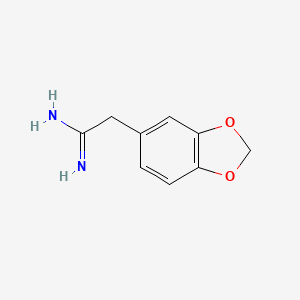

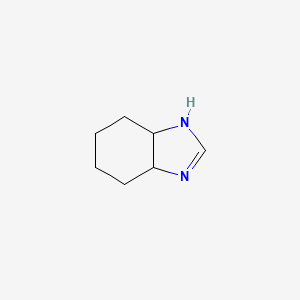

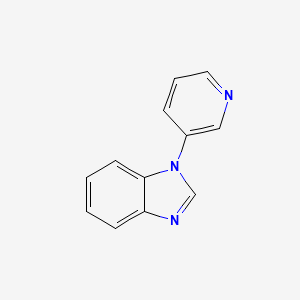
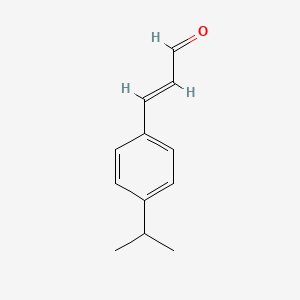
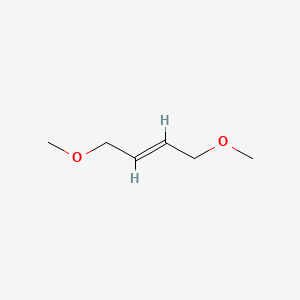
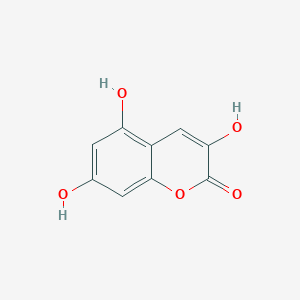
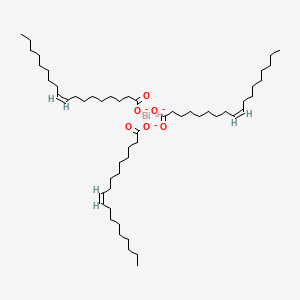
![Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1637828.png)
